2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide
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Overview
Description
2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, a diethylsulfamoyl group, and a diethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide typically involves the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid in the presence of sodium sulfate as a catalyst and N-methyl-2-pyrrolidone (NMP) as a solvent . The resulting product, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, is then subjected to ammoniation with ammonia water, followed by acidification and purification using ethanol to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, helps in obtaining a product with high quality and minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms in the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in tumor cells .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5-(diethylsulfamoyl)benzoic acid: This compound shares a similar structure but lacks the diethylbenzamide moiety.
2,4-dichloro-5-sulfamoylbenzoic acid: Another related compound with similar chemical properties.
Uniqueness
2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide is unique due to the presence of both diethylsulfamoyl and diethylbenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H22Cl2N2O3S |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide |
InChI |
InChI=1S/C15H22Cl2N2O3S/c1-5-18(6-2)15(20)11-9-14(13(17)10-12(11)16)23(21,22)19(7-3)8-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
KOQQVOAZXSLKRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
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